Methyl 4-hydrazino-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
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Overview
Description
Methyl 4-hydrazino-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a pyridazine ring, a hydrazino group, and a methoxyphenyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydrazino-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-methoxyphenylhydrazine with a suitable pyridazine derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydrazino-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Methyl 4-hydrazino-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-hydrazino-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylhydrazine: Shares the methoxyphenyl and hydrazino groups but lacks the pyridazine ring.
1-Methyl-4-hydrazinylpiperidine: Contains a hydrazino group and a piperidine ring instead of a pyridazine ring.
Uniqueness
Methyl 4-hydrazino-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is unique due to its combination of a pyridazine ring, a hydrazino group, and a methoxyphenyl group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-hydrazinyl-1-(4-methoxyphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-20-9-5-3-8(4-6-9)17-11(18)7-10(15-14)12(16-17)13(19)21-2/h3-7,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKVZGXGGANQCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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